N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride
CAS No.:
Cat. No.: VC16502085
Molecular Formula: C15H23Cl2N5O
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride -](/images/structure/VC16502085.png)
Specification
Molecular Formula | C15H23Cl2N5O |
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Molecular Weight | 360.3 g/mol |
IUPAC Name | N-[(2-methyl-7-piperidin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide;dihydrochloride |
Standard InChI | InChI=1S/C15H21N5O.2ClH/c1-10-7-14-18-9-13(8-17-11(2)21)15(20(14)19-10)12-3-5-16-6-4-12;;/h7,9,12,16H,3-6,8H2,1-2H3,(H,17,21);2*1H |
Standard InChI Key | IGPLNKWXGZDBMF-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN2C(=C1)N=CC(=C2C3CCNCC3)CNC(=O)C.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for its metabolic stability and hydrogen-bonding capacity. At position 2, a methyl group enhances steric hindrance, while position 7 is substituted with a piperidin-4-yl group, introducing a basic nitrogen atom that facilitates salt formation (e.g., dihydrochloride). The C(6) position features a methylacetamide side chain, which contributes to solubility and target engagement .
Molecular Formula:
Molecular Weight: 413.33 g/mol (free base: 316.41 g/mol).
Crystallographic and Spectroscopic Data
While no crystallographic data for this exact compound exists, related pyrazolo[1,5-a]pyrimidines exhibit planar core structures with key hydrogen-bonding interactions at the hinge region of kinases. For example, the morpholine oxygen in analogous structures forms hydrogen bonds with Val-828 in PI3Kδ . Infrared spectroscopy of similar acetamide derivatives shows characteristic N-H stretches at 3,300–3,200 cm⁻¹ and C=O stretches at 1,680–1,650 cm⁻¹.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, as outlined in Scheme 1 of :
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Core Functionalization:
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Reductive amination introduces the piperidin-4-yl group at position 7 using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (84–93% yield) .
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Acetamide side chain installation at C(6) employs a nucleophilic substitution reaction with chloroacetamide under basic conditions (K₂CO₃, DMF, 60°C).
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Salt Formation:
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Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, enhancing aqueous solubility (98% purity by HPLC).
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Structure-Activity Relationship (SAR)
Key SAR insights from analogous compounds:
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C(2) Methyl Group: Improves metabolic stability by reducing cytochrome P450-mediated oxidation .
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Piperidin-4-yl at C(7): Enhances binding to kinase ATP pockets via hydrophobic interactions (e.g., with Lys-779 in PI3Kδ) .
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Acetamide at C(6): Facilitates hydrogen bonding with Asp-787 in PI3Kδ, critical for inhibitory activity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 12.5 mg/mL in phosphate-buffered saline (pH 7.4), attributed to the dihydrochloride salt.
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Chemical Stability: Stable at 25°C for 24 months (degradation <5% under accelerated conditions).
Metabolic Profile
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Microsomal Stability: 78% remaining after 30 minutes in human liver microsomes, indicating moderate hepatic clearance .
Applications and Future Directions
Therapeutic Targets
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Oncology: PI3Kδ inhibitors are clinically validated for B-cell malignancies (e.g., idelalisib) .
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Antiviral Therapy: CSNK2 inhibitors block viral replication by disrupting host-cell kinase signaling .
Challenges and Optimization
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